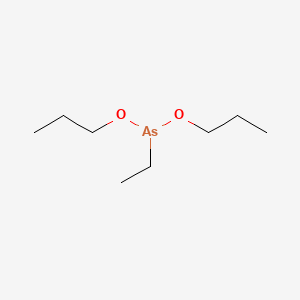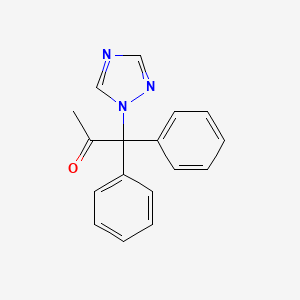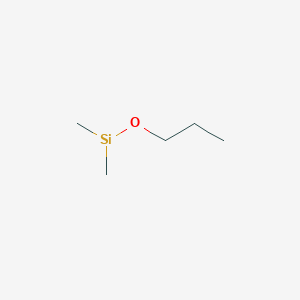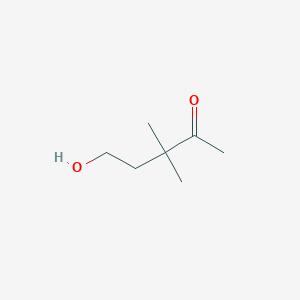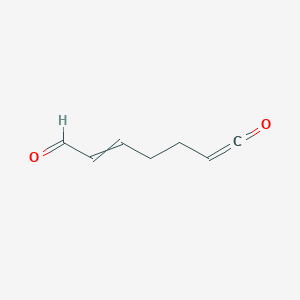
7-Oxohepta-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxohepta-2,6-dienal is an organic compound characterized by the presence of an aldehyde group and a conjugated diene system It is a heptadienal that is hepta-2,6-dienal substituted by an oxo group at position 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxohepta-2,6-dienal can be achieved through several methods. One common approach involves the oxidation of hepta-2,6-dienal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the oxo group at position 7.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the oxidation process, and the reaction can be monitored using techniques like gas chromatography to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxohepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: 7-Hydroxyhepta-2,6-dienal.
Substitution: Various substituted heptadienals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxohepta-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxohepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system allows the compound to participate in electron transfer reactions, which can impact cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-oxohepta-2,4-dienal: A heptadienal with a methyl group at position 2 and an oxo group at position 6.
3,7-Dimethylocta-2,6-dienal: A related compound with additional methyl groups.
Uniqueness
7-Oxohepta-2,6-dienal is unique due to its specific substitution pattern and the presence of both an aldehyde group and a conjugated diene system
Propiedades
Número CAS |
66688-18-4 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-6-4-2-1-3-5-7-9/h2,4-6H,1,3H2 |
Clave InChI |
GNXRFFRIFSDSHG-UHFFFAOYSA-N |
SMILES canónico |
C(CC=C=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
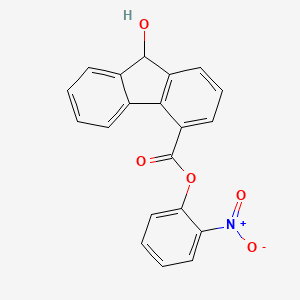
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
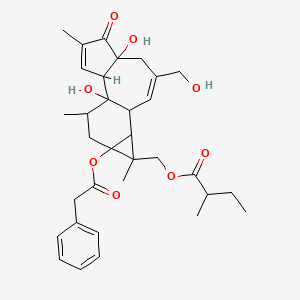
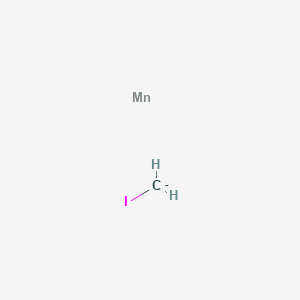
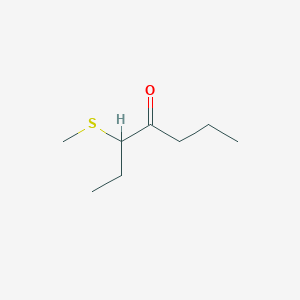
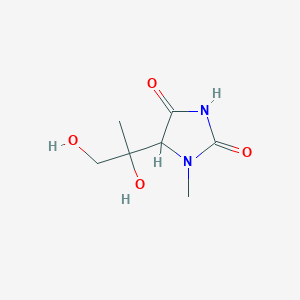
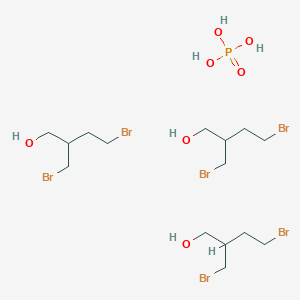
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
